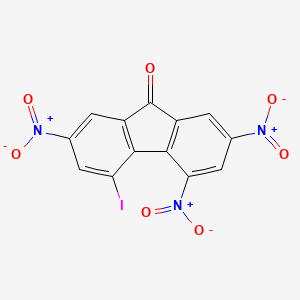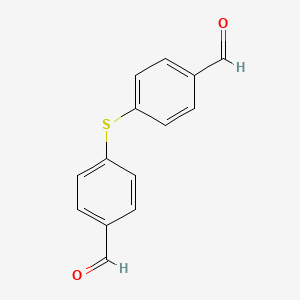
N-Cyclohexyl-2-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-2-oxobutanamide is an organic compound with the molecular formula C10H17NO2 It is a derivative of butanamide, where the amide nitrogen is substituted with a cyclohexyl group and the carbonyl group is located at the second position of the butanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-2-oxobutanamide can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with 2-oxobutanoic acid. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the formation of an amide bond between the amine group of cyclohexylamine and the carboxyl group of 2-oxobutanoic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can optimize the reaction conditions, ensuring consistent product quality and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-2-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the amide group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted amides, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-2-oxobutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-2-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to the active site of enzymes or altering the conformation of receptors, thereby influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hexyl-2-oxobutanamide: Similar in structure but with a hexyl group instead of a cyclohexyl group.
N-Cyclohexyl-2-oxopropanamide: Similar but with a shorter carbon chain.
Uniqueness
N-Cyclohexyl-2-oxobutanamide is unique due to its specific structural features, such as the cyclohexyl group and the position of the carbonyl group
Eigenschaften
CAS-Nummer |
5070-30-4 |
|---|---|
Molekularformel |
C10H17NO2 |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
N-cyclohexyl-2-oxobutanamide |
InChI |
InChI=1S/C10H17NO2/c1-2-9(12)10(13)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,11,13) |
InChI-Schlüssel |
JTXQCDMMPPOHKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(=O)NC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
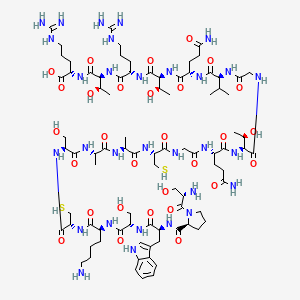
![2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate](/img/structure/B14748256.png)
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
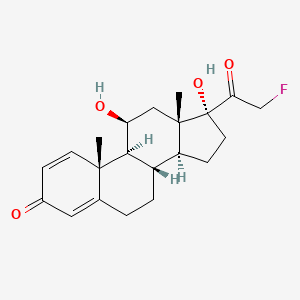
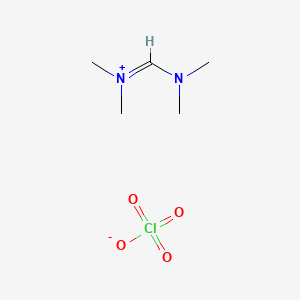
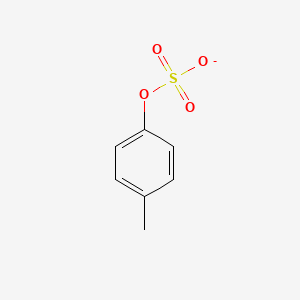

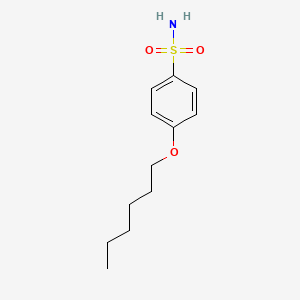
![(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one](/img/structure/B14748288.png)

